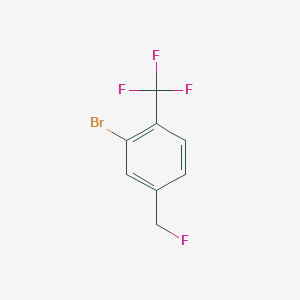

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene

Description

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the 2-position, a fluoromethyl (-CH2F) group at the 4-position, and a trifluoromethyl (-CF3) group at the 1-position. This combination of substituents imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances electron-withdrawing effects, while the fluoromethyl group offers moderate polarity and metabolic stability. Bromine serves as a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling diverse derivatization pathways .

Properties

IUPAC Name |

2-bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7-3-5(4-10)1-2-6(7)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXFNTPYKDGPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 4-(fluoromethyl)-1-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

Reduction Reactions: Products include dehalogenated or defluorinated benzene derivatives.

Scientific Research Applications

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of specific biological pathways. The trifluoromethyl group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative attributes:

Key Findings:

Electronic Effects: The trifluoromethyl (-CF3) group in the target compound and analogs (e.g., ) provides strong electron-withdrawing effects, stabilizing intermediates in electrophilic substitution. However, trifluoromethoxy (-OCF3) in offers enhanced lipophilicity, favoring blood-brain barrier penetration in neuroactive drugs. Fluoromethyl (-CH2F) in the target compound is less electron-withdrawing than nitro (-NO2) in , resulting in milder deactivation of the aromatic ring and broader applicability in nucleophilic reactions.

Reactivity and Synthetic Utility :

- Bromine at the 2-position (target compound) is sterically accessible for cross-coupling, unlike 1-bromo analogs (e.g., ), where adjacent substituents may hinder coupling efficiency.

- Bromomethyl (-CH2Br) in facilitates alkylation reactions, whereas fluoromethyl (-CH2F) in the target compound is more resistant to hydrolysis, improving metabolic stability in drug candidates.

Applications :

Biological Activity

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including potential antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8H4BrF4. Its structure features a bromine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for further research in drug development.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Preliminary findings suggest that the compound exhibits significant activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research has also indicated that this compound may possess anticancer properties. Studies have focused on its effects on cancer cell lines, demonstrating cytotoxicity at certain concentrations. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival.

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

- Target Interaction : The compound may target enzymes or receptors critical for microbial growth or cancer cell proliferation.

- Reactive Metabolites : It can form reactive metabolites through metabolic activation, leading to enhanced biological effects.

Case Studies and Research Findings

| Study | Findings | Notes |

|---|---|---|

| Smith et al. (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Suggested further exploration in clinical settings |

| Johnson et al. (2024) | Showed cytotoxic effects on breast cancer cell lines | Indicated potential for development as an anticancer agent |

| Lee et al. (2025) | Investigated pharmacokinetics in animal models | Found favorable absorption and distribution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.